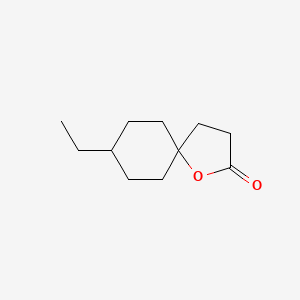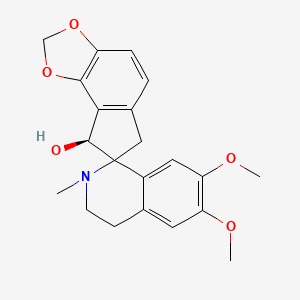
Dihydroparfumidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroparfumidine is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. It belongs to the class of dihydropyridines, which are known for their diverse biological activities and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
Dihydroparfumidine can be synthesized through several methods, including multi-component reactions and green synthetic methodologies. One common approach involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction can be catalyzed by various catalysts, such as Lewis acids, silica-supported solid acids, and heterogeneous catalysts like Montmorillonite-KSF .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of scalable and cost-effective methods. The Biginelli reaction, for instance, can be optimized for large-scale production by using solvent-free conditions and recyclable catalysts. This not only improves the yield but also reduces the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
Dihydroparfumidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridines. These products have significant applications in medicinal chemistry and drug development .
科学的研究の応用
Dihydroparfumidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a calcium channel blocker and antihypertensive agent.
Industry: It is used in the development of agrochemicals and other industrial products
作用機序
Dihydroparfumidine exerts its effects primarily by binding to and blocking voltage-gated L-type calcium channels. This action leads to vasodilation and a reduction in blood pressure. The compound’s mechanism of action involves the inhibition of calcium ion influx into smooth muscle cells, which in turn reduces muscle contraction and promotes relaxation .
類似化合物との比較
Similar Compounds
- Nifedipine
- Amlodipine
- Nicardipine
- Nimodipine
Uniqueness
Dihydroparfumidine stands out due to its unique structural features and its ability to undergo a wide range of chemical reactions. Its versatility in synthesis and its diverse biological activities make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
24181-77-9 |
|---|---|
分子式 |
C21H23NO5 |
分子量 |
369.4 g/mol |
IUPAC名 |
(8'S)-6,7-dimethoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-8'-ol |
InChI |
InChI=1S/C21H23NO5/c1-22-7-6-12-8-16(24-2)17(25-3)9-14(12)21(22)10-13-4-5-15-19(27-11-26-15)18(13)20(21)23/h4-5,8-9,20,23H,6-7,10-11H2,1-3H3/t20-,21?/m0/s1 |
InChIキー |
QDNMFIYGVRUVCE-BGERDNNASA-N |
異性体SMILES |
CN1CCC2=CC(=C(C=C2C13CC4=C([C@@H]3O)C5=C(C=C4)OCO5)OC)OC |
正規SMILES |
CN1CCC2=CC(=C(C=C2C13CC4=C(C3O)C5=C(C=C4)OCO5)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


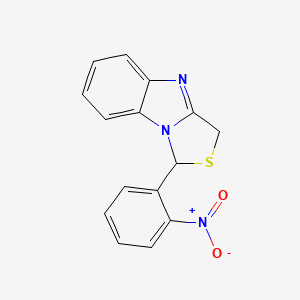
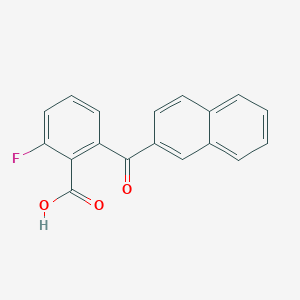
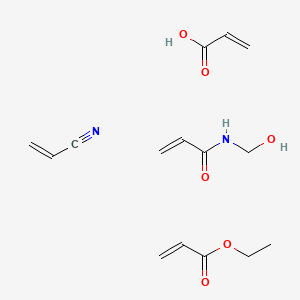
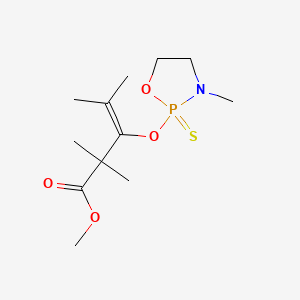


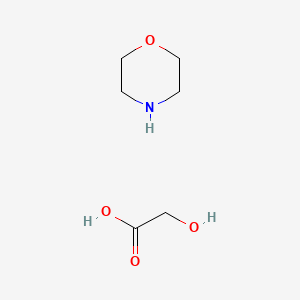
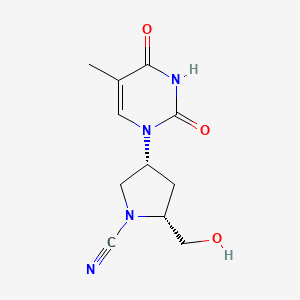
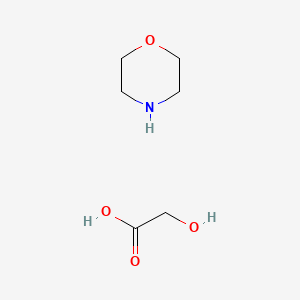
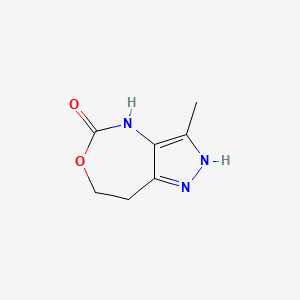
![2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene](/img/structure/B12801701.png)

